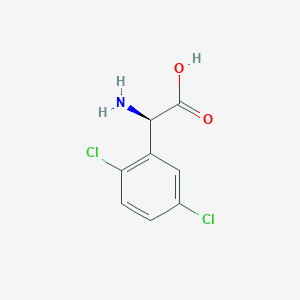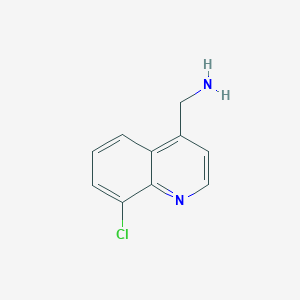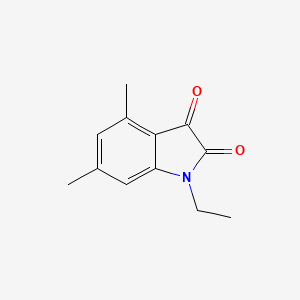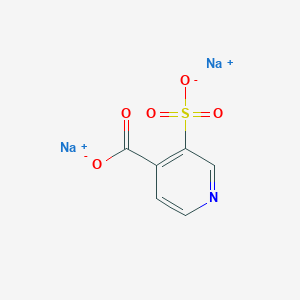![molecular formula C9H11NO3 B13114738 (S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)
(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dioxin ring fused with a benzene ring and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Formation of the Dioxin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: The enantiomer of the compound, which may have different biological activities.
7-Amino-2,3-dihydrobenzo[b][1,4]dioxin: Lacks the methanol group, which can affect its reactivity and bioactivity.
2,3-Dihydrobenzo[b][1,4]dioxin: A simpler analog without the amino and methanol groups.
Uniqueness
(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to its chiral nature and the presence of both amino and methanol functional groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
[(3S)-6-amino-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2/t7-/m0/s1 |
InChIキー |
WESGTRBLNOIOAT-ZETCQYMHSA-N |
異性体SMILES |
C1[C@@H](OC2=C(O1)C=CC(=C2)N)CO |
正規SMILES |
C1C(OC2=C(O1)C=CC(=C2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)

![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)


![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)







